Product packaging for 3-Iodo-1H-pyrazolo[3,4-c]pyridazine(Cat. No.:)

3-Iodo-1H-pyrazolo[3,4-c]pyridazine

Cat. No.: B13671809
M. Wt: 246.01 g/mol
InChI Key: SLAYEYQOCHVTDE-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[3,4-c]pyridazine (CAS 1658467-44-7) is a valuable heterocyclic building block specifically designed for fragment-based drug discovery (FBDD) and medicinal chemistry research . This scaffold is highly attractive to researchers because it possesses multiple, well-defined vectors for selective functionalization, enabling the systematic exploration of chemical space to optimize interactions with target proteins . The molecular structure allows for directional elaboration at the C-3, C-5, and C-7 positions through modern cross-coupling and metalation strategies, and also permits selective alkylation at the N-1 and N-2 positions . This synthetic tractability makes it an ideal core structure for hit-to-lead optimization campaigns, facilitating the rapid generation of diverse compound libraries for biological screening . The compound serves as a key precursor for the synthesis of more complex molecules aimed at various biomedical applications . As part of the pyrazolopyridazine family, it shares a structural resemblance to purine bases, which often translates to relevance in probing biological systems . With a molecular formula of C5H2ClIN4 and a molecular weight of 280.45 g/mol, it is typically supplied with a high purity of 98% . This product is intended for research and development purposes only and is not approved for human or diagnostic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3IN4 B13671809 3-Iodo-1H-pyrazolo[3,4-c]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

3-iodo-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H3IN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10)

InChI Key

SLAYEYQOCHVTDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1C(=NN2)I

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

De Novo Synthesis of the Pyrazolo[3,4-c]pyridazine Ring System

This strategy utilizes pyrazole (B372694) derivatives as the starting material, upon which the six-membered pyridazine (B1198779) ring is constructed.

A foundational method for fusing a six-membered nitrogen-containing ring onto a pyrazole core involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound. While broadly applied for related isomers like pyrazolo[3,4-b]pyridines, this principle illustrates a direct cyclization pathway. The reaction proceeds by treating a 5-aminopyrazole derivative with a β-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, typically under acidic conditions. mdpi.com The initial step is the condensation between the amino group of the pyrazole and one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the final fused bicyclic system. The regioselectivity of the reaction depends on the relative reactivity of the two carbonyl groups in the dicarbonyl compound. mdpi.com

Table 1: Representative Cyclization of 5-Aminopyrazole with a 1,3-Dicarbonyl Compound

Pyrazole Precursor 1,3-Dicarbonyl Compound Catalyst/Solvent Product Ref
1-Phenyl-3-methyl-5-aminopyrazole Acetylacetone Glacial Acetic Acid N-phenyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine mdpi.com
5-Aminopyrazole 1,1,1-Trifluoropentane-2,4-dione Various 1H-Pyrazolo[3,4-b]pyridine derivative mdpi.com

Multicomponent reactions (MCRs) provide an efficient pathway to the pyrazolo[3,4-c]pyridazine skeleton by combining three or more reactants in a single step. A notable example is the one-pot, three-component reaction of arylglyoxal monohydrates, a pyrazolone derivative, and hydrazine (B178648) hydrate (B1144303). researchgate.net This method, catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), leads to the regioselective synthesis of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives. The reaction capitalizes on the sequential formation of hydrazones and subsequent intramolecular cyclization to build the pyridazine ring onto the pyrazole scaffold.

Table 2: Three-Component Synthesis of Pyrazolo[3,4-c]pyridazine Derivatives

Pyrazole Component Carbonyl Component Nitrogen Source Catalyst Product Type Ref
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Arylglyoxal monohydrates Hydrazine hydrate DABCO 5-Aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol researchgate.net

This alternative approach begins with a functionalized pyridazine molecule, which is then used as a foundation to construct the fused five-membered pyrazole ring.

The most direct method for forming the pyrazole ring on a pyridazine template is the cyclocondensation of a suitably substituted pyridazine with hydrazine or its derivatives. This reaction typically requires the pyridazine to possess two adjacent functional groups that can react with the two nitrogen atoms of hydrazine.

For instance, the cyclization of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine hydrate successfully yields 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine. researchgate.net Similarly, ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate can be cyclized with hydrazine hydrate or N-monosubstituted hydrazines to afford the corresponding 5-(4-chlorophenyl)-1H-pyrazolo[3,4-c]pyridazin-4(5H)-one derivatives. nih.gov In these cases, the hydrazine acts as a dinucleophile, attacking the electrophilic centers on the pyridazine ring (e.g., a nitrile and a thione group, or an ester and a chloro group) to form the pyrazole ring.

Table 3: Synthesis of Pyrazolo[3,4-c]pyridazines from Pyridazine Precursors and Hydrazine

Pyridazine Precursor Reagent Product Ref
4-Cyano-5,6-dimethylpyridazine-3(2H)-thione Hydrazine hydrate 3-Amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine researchgate.net
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate Hydrazine hydrate 5-(4-Chlorophenyl)-1H-pyrazolo[3,4-c]pyridazin-4(5H)-one nih.gov

Beyond direct condensation with hydrazine, other intramolecular ring-closing strategies can be employed. These methods involve a pyridazine derivative bearing a reactive side chain that can cyclize to form the pyrazole ring. An analogous strategy in related azine chemistry is the Widman-Stoermer synthesis, which involves the diazotization of an aminopyridine bearing a reactive group (like acetyl or propenyl) at an adjacent position. mdpi.com The resulting diazonium salt can then undergo an intramolecular electrophilic substitution or cyclization to form the fused ring. Applying this principle, a pyridazine with an amino group at C4 and a suitable reactive group at C3 could undergo diazotization followed by intramolecular ring closure to furnish the pyrazolo[3,4-c]pyridazine system. This approach avoids the use of hydrazine as a reactant in the final ring-forming step, relying instead on the internal cyclization of a pre-functionalized substrate.

One-Pot Synthetic Procedures for Pyrazolo[3,4-c]pyridazines

One-pot syntheses for pyrazolo[3,4-c]pyridazine derivatives provide an efficient and environmentally friendly approach to this heterocyclic system. These methods often involve multi-component reactions that combine starting materials in a single reaction vessel to form the desired product, minimizing waste and simplifying the purification process. For instance, a novel and simple regioselective one-pot, three-component reaction has been developed for the synthesis of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives. researchgate.net This reaction utilizes arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base-organocatalyst. researchgate.net

Another example involves the reaction of ethyl 2-aryhydrazono-3-oxobutyrates with cyanoacetamide, which affords pyridazine derivatives that serve as excellent precursors for the synthesis of various cinnolines and pyrido[3,4-c]pyridazines. researchgate.net Furthermore, the hydrazinolysis of 4-benzoyl-5,6-diphenyl-pyridazin-3(2H)-one in acetic acid or a 3-chloropyridazine derivative in ethanol (B145695) can yield the pyrazolo[3,4-c]pyridazine derivative. researchgate.net These one-pot methods offer significant advantages, including simple workup procedures, excellent yields, minimal environmental pollution, and shorter reaction times compared to classical methods. researchgate.net

Introduction of the 3-Iodo Substituent

Once the pyrazolo[3,4-c]pyridazine core is formed, the introduction of the iodine atom at the C3-position can be accomplished through several methods, including direct iodination, iododediazonation, and halogen exchange reactions.

Direct Iodination Strategies on Pyrazolo[3,4-c]pyridazine Precursors

Direct iodination involves the direct reaction of an iodinating agent with the pyrazolo[3,4-c]pyridazine ring. This method is often preferred for its atom economy and straightforward procedure.

The electrophilic iodination of pyrazole-type compounds, including pyrazolo[3,4-c]pyridazine, typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism. mdpi.com When molecular iodine (I₂) is used as the iodinating agent, an oxidant is often required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺). The reaction is believed to proceed via the formation of a σ-complex (also known as an arenium ion), where the electrophile attacks the electron-rich pyrazole ring. Subsequent deprotonation restores the aromaticity of the ring, resulting in the iodinated product.

For pyrazoles, electrophilic attack generally occurs at the C4-position unless it is already substituted. However, in fused systems like pyrazolo[3,4-c]pyridazine, the regioselectivity is influenced by the electronic effects of the fused pyridazine ring. Mechanistic studies on similar N-heterocycles, such as pyrazolo[1,5-a]pyrimidines, suggest the involvement of an electrophilic substitution mechanism in the halogenation process. nih.gov In these cases, the reaction is facilitated by a hypervalent iodine(III) reagent, which promotes the formation of the electrophilic halogen species. nih.gov

The C–H iodination using weakly electrophilic I₂ can be less effective than bromination. mdpi.com For some pyrazole derivatives, this reaction may result in trace amounts of the product or no reaction at all. mdpi.com However, for pyrazole and its methyl derivatives, yields can range from 35–86%. mdpi.com

The efficiency of direct iodination is highly dependent on the reaction conditions and the choice of reagents. For the iodination of pyrazoles with donor substituents, the I₂–NaI–K₂CO₃ system in aqueous ethanol at room temperature has been shown to provide good yields (75–90%). mdpi.com Another effective system for the iodination of a wide range of pyrazoles is the I₂–HIO₃ system in an acetic acid–carbon tetrachloride mixture. mdpi.com

For the direct C3 halogenation of related pyrazolo[1,5-a]pyrimidines, an efficient and mild approach has been developed using potassium halide salts and a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) in water at ambient temperature. nih.gov The optimal yield for the iodination of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine was achieved using 1.5 equivalents of KI and 1.0 equivalent of PIDA. nih.gov The omission of the oxidant resulted in no reaction, highlighting its crucial role. nih.gov

Iododediazonation of 3-Amino-Pyrazolo[3,4-c]pyridazine Analogues

Iododediazonation provides an alternative route to introduce an iodo substituent. This method involves the conversion of a 3-amino group on the pyrazolo[3,4-c]pyridazine ring into a diazonium salt, which is then displaced by an iodide ion. This reaction, a variation of the Sandmeyer reaction, is a well-established method for introducing a variety of substituents onto aromatic and heteroaromatic rings. The process typically involves treating the 3-amino-pyrazolo[3,4-c]pyridazine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form the diazonium salt, followed by the addition of an iodide salt, such as potassium iodide or sodium iodide, to effect the substitution.

Halogen Exchange Reactions for C3-Iodination (e.g., ¹²⁵I for I isotopic exchange)

Halogen exchange reactions offer a pathway to introduce an iodine atom by replacing another halogen, typically bromine or chlorine, at the C3-position. This method is particularly useful for the introduction of radioisotopes, such as ¹²⁵I, for radiolabeling purposes. The reaction conditions for halogen exchange can vary depending on the reactivity of the starting material and the nature of the iodide source.

Advanced Derivatization of 3-Iodo-1H-pyrazolo[3,4-c]pyridazine

The this compound scaffold is a versatile building block in medicinal chemistry and materials science. The presence of the iodine atom at the C3-position provides a reactive handle for a variety of advanced derivatization techniques, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This section explores the key synthetic methodologies for the functionalization of this important heterocyclic core.

Transition Metal-Catalyzed Coupling Reactions at the C3-Iodo Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely employed in the derivatization of halo-heterocycles. The C3-iodo group of this compound is particularly amenable to these transformations.

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a highly effective method for the arylation and heteroarylation of the pyrazolo[3,4-c]pyridazine core. This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives. libretexts.orgnih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound involves the reaction of the iodinated substrate with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Nitrogen-Rich Heterocycles

Parameter Conditions
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, or Buchwald precatalysts (e.g., P1 or P2)
Ligand Phosphine ligands (e.g., PPh₃, XPhos)
Base K₃PO₄, K₂CO₃, Na₂CO₃
Solvent Dioxane/H₂O, DME/EtOH/H₂O
Temperature 60-100 °C

Data derived from studies on similar nitrogen-rich heterocycles. nih.govnih.gov

For unprotected, nitrogen-rich heterocycles, specific conditions have been developed to overcome challenges such as catalyst inhibition by the nitrogen atoms. The use of specialized precatalysts and ligands can lead to excellent yields of the coupled products under relatively mild conditions. nih.gov For instance, reactions can be successfully carried out at temperatures ranging from 60 to 100 °C, with reaction times of 5 to 20 hours, yielding the desired 3-aryl- or 3-heteroaryl-1H-pyrazolo[3,4-c]pyridazines in good to excellent yields. nih.gov

The Heck and Sonogashira reactions provide synthetic routes to introduce alkenyl and alkynyl moieties, respectively, at the C3-position of the pyrazolo[3,4-c]pyridazine scaffold. These reactions are instrumental in creating extended π-conjugated systems and for the synthesis of precursors for more complex transformations.

The Heck reaction involves the palladium-catalyzed coupling of the iodo-heterocycle with an alkene. wikipedia.orgorganic-chemistry.org While specific examples with this compound are not extensively documented, the reaction is broadly applicable to aryl and heteroaryl halides. wikipedia.org Typical conditions involve a palladium catalyst, a phosphine ligand, and a base.

The Sonogashira reaction , on the other hand, couples the iodo-heterocycle with a terminal alkyne, typically utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.org This reaction is known for its reliability and efficiency in forming C(sp²)-C(sp) bonds. Studies on closely related 3-iodo-1H-pyrazole derivatives have demonstrated the successful application of Sonogashira coupling to introduce various alkynyl groups. researchgate.net

Table 2: General Conditions for Sonogashira Coupling of Iodo-Heterocycles

Parameter Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N, piperidine
Solvent THF, DMF
Temperature Room temperature to 65 °C

Data based on general procedures for Sonogashira couplings. wikipedia.orgresearchgate.net

The Stille coupling offers another avenue for C-C bond formation, utilizing organotin reagents as the coupling partners. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.org The versatility of the Stille reaction allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C3-position. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org While less common than Suzuki-Miyaura coupling due to the toxicity of tin compounds, it remains a valuable tool in organic synthesis. organic-chemistry.org The reaction can be applied to various nitrogen-containing heterocycles. researchgate.net

Other palladium-catalyzed transformations, such as the Buchwald-Hartwig amination, can also be envisioned at the C3-iodo position, allowing for the formation of C-N bonds and the introduction of various amine substituents.

Nucleophilic Aromatic Substitution Reactions at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) provides a pathway for the direct replacement of the iodine atom with a nucleophile. Aromatic rings, while typically nucleophilic, can undergo nucleophilic substitution when activated by electron-withdrawing groups. wikipedia.org In the case of the pyrazolo[3,4-c]pyridazine system, the electron-deficient nature of the pyridazine ring facilitates nucleophilic attack.

The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the iodine, forming a high-energy Meisenheimer-like intermediate. libretexts.org The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atoms of the heterocyclic system. Subsequent elimination of the iodide leaving group restores the aromaticity of the ring. youtube.comyoutube.com

A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amino-substituted pyrazolo[3,4-c]pyridazines, respectively. The reactivity of the C3-iodo position towards nucleophilic attack is enhanced by the presence of the two nitrogen atoms in the pyridazine ring, which act as electron-withdrawing groups.

Modifications at Other Positions of the Pyrazolo[3,4-c]pyridazine Scaffold

In addition to the versatile C3-position, other sites on the pyrazolo[3,4-c]pyridazine scaffold can be selectively functionalized, allowing for a multi-vectorial approach to derivatization.

N-1 and N-2 Positions: The nitrogen atoms of the pyrazole ring can be functionalized through protection and N-alkylation reactions. researchgate.net This allows for the introduction of various substituents that can modulate the electronic properties and steric environment of the molecule.

C-5 Position: The C5-position can be functionalized through palladium-catalyzed reactions such as the Buchwald-Hartwig amination, enabling the introduction of amino groups. researchgate.net

C-7 Position: Selective metalation at the C7-position using reagents like TMPMgCl·LiCl, followed by reaction with various electrophiles, provides a route to introduce a wide range of functional groups at this position. researchgate.net Alternatively, transmetalation to a zinc species allows for Negishi cross-coupling reactions. researchgate.net

This ability to selectively modify multiple positions on the pyrazolo[3,4-c]pyridazine core highlights its value as a versatile scaffold for the development of complex molecules with tailored properties.

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C.

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Iodo-1H-pyrazolo[3,4-c]pyridazine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridazine (B1198779) ring and the N-H proton of the pyrazole (B372694) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the iodine substituent. The coupling patterns (spin-spin splitting) between adjacent protons would reveal their connectivity. However, a review of available scientific literature and chemical databases did not yield specific experimental ¹H NMR data for this compound.

Carbon-13 NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The presence of the iodine atom is expected to have a significant shielding or deshielding effect on the carbon atom to which it is attached (C3), resulting in a characteristic chemical shift. The chemical shifts of the other carbon atoms in the pyrazole and pyridazine rings would provide further confirmation of the fused heterocyclic structure. Specific experimental ¹³C NMR data for this compound is not available in the public domain based on current literature searches.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the molecular structure. A COSY spectrum would establish the correlations between coupled protons, confirming the arrangement of protons on the pyridazine ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals. Detailed 2D NMR analysis for this compound has not been reported in the available literature.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns. The molecular formula for this compound is C₅H₃IN₄. nih.gov The expected monoisotopic mass would be approximately 245.94 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to this value. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. While fragmentation patterns can be predicted, specific experimental mass spectrometry data and fragmentation analysis for this compound are not documented in the searched scientific literature.

Table 1: Predicted Mass Spectrometry Data

Adduct m/z (mass/charge)
[M+H]⁺ 246.95
[M+Na]⁺ 268.93

Note: This table represents theoretically predicted values for common adducts and is not based on experimental data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, providing unequivocal proof of the molecular structure.

An X-ray crystal structure analysis of this compound would reveal the planarity of the fused pyrazolo[3,4-c]pyridazine ring system. It would also detail the conformation of the molecule within the crystal lattice and illustrate any intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group or potential halogen bonding involving the iodine atom. A search of crystallographic databases indicates that the crystal structure for this specific compound has not been determined or reported.

Intermolecular Interactions: Hydrogen Bonding Networks

Packing Motifs and π-π Stacking Interactions

There is a lack of published crystallographic data for this compound, which is necessary to definitively describe its packing motifs and any π-π stacking interactions. The fused aromatic ring system would suggest the potential for π-π stacking, a common feature in the crystal structures of planar heterocyclic compounds that contributes to crystal stability.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental infrared spectroscopy data for this compound is not available in the searched literature. An analysis of its functional groups would be expected to show characteristic absorption bands. A hypothetical IR spectrum would likely feature:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the pyrazole N-H group.

C-H stretching: Bands for the aromatic C-H bonds, typically appearing above 3000 cm⁻¹.

C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrazolopyridazine ring system.

C-I stretching: A band in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

Without experimental data, a precise table of IR absorptions and their assignments cannot be constructed.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Iodo-1H-pyrazolo[3,4-c]pyridazine. These theoretical methods allow for the detailed exploration of its electronic landscape, offering predictions that guide experimental studies.

Tautomerism and Isomeric Stability Analysis (e.g., 1H vs. 2H Forms)

The pyrazolo[3,4-c]pyridazine scaffold can exist in different tautomeric forms, primarily the 1H and 2H isomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) nitrogen. Computational studies on the related pyrazolo[3,4-b]pyridine system have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer, with a calculated energy difference of nearly 9 kcal/mol. nih.gov This substantial energy gap suggests that the 1H isomer is the predominant form at equilibrium. While direct computational studies on this compound are not widely available, these findings on analogous systems provide a strong indication that the 1H tautomer is also the more stable form for this iodinated derivative. The greater stability of the 1H-tautomer is a critical factor in predicting its reactivity and intermolecular interactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to understand the structural, energetic, and dynamic properties of molecules like this compound. These methods provide insights that are complementary to experimental data.

A comprehensive conformational analysis for this compound has not been documented in available research. Such an analysis would involve mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For similar fused heterocyclic systems, such as 3-Iodo-1H-pyrazolo[3,4-b]pyridine, crystallographic studies have revealed a nearly planar conformation in the solid state. nih.govresearchgate.net A theoretical conformational analysis for this compound would likely predict a similar planarity due to the rigid fused ring system. The energy landscape would be characterized by relatively high barriers to any non-planar conformations.

There are no specific molecular dynamics (MD) simulation studies reported for this compound. However, MD simulations are a common technique to study the dynamic behavior of related pyrazolopyrimidine derivatives, often in the context of their interactions with biological targets. rsc.orgnih.gov For this compound, an MD simulation in a solvent like water would provide valuable information on its solvation, structural fluctuations, and the stability of its planar conformation in a dynamic environment. Such simulations could also reveal key intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern its behavior in solution.

The modeling of interactions between a ligand like this compound and a biological target is crucial for drug discovery.

While no molecular docking studies have been published specifically for this compound, this technique has been widely applied to analogous pyrazolo[3,4-d]pyrimidine derivatives to predict their binding modes within the active sites of various protein kinases. rsc.orgnih.govnih.gov A typical molecular docking study for this compound would involve computationally placing the molecule into the binding site of a target protein to predict its preferred orientation and interactions. The iodine atom, for instance, could participate in halogen bonding, a significant interaction in ligand-protein binding.

Hypothetical Docking Interaction Summary for a Pyrazolopyrimidine Derivative

Interaction Type Interacting Residues (Example)
Hydrogen Bond Gln443, Asn395

This table is illustrative of interactions observed for related compounds and not based on specific data for this compound. nih.gov

Pharmacophore models for this compound have not been developed. The development of a pharmacophore model typically requires a set of active molecules to identify the essential chemical features responsible for their biological activity. For related pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[3,4-d]pyrimidine series, pharmacophore models have been constructed and typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.govnih.gov A pharmacophore model derived from a series of analogs of this compound could guide the design of new compounds with improved potency and selectivity.

Example Pharmacophoric Features for a Pyrazolopyridine Series

Feature Number of Points
Hydrogen Bond Acceptor 1
Aromatic Ring 2

This table represents features from a study on related compounds and is not specific to this compound. nih.gov

Ligand-Target Interaction Modeling

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies for this compound are not present in the current body of scientific literature. Computational SAR, often through methods like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), is a powerful approach to correlate the chemical structure of a series of compounds with their biological activity. rsc.org For various pyrazolo[3,4-d]pyrimidine derivatives, 3D-QSAR studies have been instrumental in understanding how different substituents on the pyrazolopyrimidine scaffold influence their inhibitory activity against specific targets. nih.govnih.gov A computational SAR study on a series of this compound analogs would be invaluable for optimizing this scaffold for a particular biological target.

Advanced Research Applications and Methodological Contributions

Scaffold Design for Chemical Biology Probes

The 3-Iodo-1H-pyrazolo[3,4-c]pyridazine core structure serves as a valuable starting point for the generation of diverse chemical libraries. The presence of the iodine atom at the 3-position offers a convenient handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This synthetic tractability enables the systematic exploration of the structure-activity relationships of its derivatives.

Exploration in Enzyme and Receptor Modulation Studies

The pyrazolo-pyridazine scaffold has been investigated for its ability to interact with various biological targets, including kinases, proteases, and receptors. The specific substitution patterns on this core structure play a crucial role in determining the potency and selectivity of these interactions.

While direct studies on this compound as a kinase inhibitor are not extensively documented in the available literature, the broader class of pyrazolo-fused pyridines and pyrimidines has shown significant potential in this area. For instance, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), such as CDK1/cyclin B. nih.govnih.gov These compounds have been shown to block cell cycle progression and induce apoptosis in cancer cells. nih.gov

Similarly, pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3), a key enzyme in various cellular signaling pathways. japsonline.com Furthermore, pyrrolo[3,4-c]pyrazoles have been characterized as potent and selective inhibitors of GSK3. nih.gov The pyrazolo[3,4-b]pyridine scaffold has also been explored for the development of Tropomyosin receptor kinase (TRK) inhibitors, which are crucial targets in cancer therapy.

Although specific inhibitory data for this compound against these kinases is not yet available, the established activity of the parent scaffolds suggests that derivatives of this compound could be promising candidates for future kinase inhibitor discovery programs.

The pyrazolo-pyridazine core has been identified as a promising scaffold for the development of protease inhibitors. Notably, derivatives of the related pyrazolo[3,4-d]pyridazine-7-one scaffold have been designed and evaluated as inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease, which is essential for viral replication. researchgate.netnih.gov In one study, a series of these compounds were synthesized, and some derivatives exhibited significant inhibition of ZIKV in cell-based assays. researchgate.netnih.gov Molecular docking studies suggested that these compounds could act as noncompetitive inhibitors, binding to key amino acid residues in the protease. researchgate.net

While these findings are for a related pyrazolo-pyridazine scaffold, they highlight the potential of this heterocyclic system to serve as a template for the design of novel protease inhibitors. Further investigation into this compound and its derivatives is warranted to explore their potential in this therapeutic area.

The gamma-aminobutyric acid type A (GABAA) receptors are critical targets for a variety of drugs that act on the central nervous system. mdpi.com Research into novel modulators of these receptors is an active area of investigation. While direct evidence of this compound acting on GABAA receptors is not currently available, studies on other iodo-substituted heterocyclic scaffolds have shown promise. For example, a 3-iodo derivative of pyrazolo[1,5-a]quinazoline was found to antagonize the potentiation of GABA-induced currents by lorazepam. mdpi.com This indicates that the presence of an iodine atom can be compatible with activity at the GABAA receptor. The broader class of pyrazolo[1,5-a]quinazolines has been explored for their modulatory effects on GABAA receptors, with some derivatives acting as partial agonists or inverse partial agonists. researchgate.net

These findings suggest that the pyrazolo-fused heterocyclic systems are a viable starting point for the development of GABAA receptor modulators. However, specific electrophysiological and binding assays would be necessary to determine if this compound or its derivatives possess any activity at these receptors.

Antimicrobial Research Applications (in vitro evaluation)

The emergence of multidrug-resistant pathogens has created an urgent need for the discovery of new antimicrobial agents. Fused pyrazole (B372694) derivatives have been a subject of interest in this field. A study focusing on novel fused pyrazolo[3,4-c]pyridazine derivatives reported their synthesis and evaluation for antimicrobial activity. nih.gov The synthesized compounds were tested against a panel of bacterial and fungal species. nih.gov The results of the in vitro screening indicated that some of these compounds exhibited good antimicrobial activity against the tested microorganisms. nih.gov

While the specific activity of this compound was not detailed in this particular study, the positive results for the pyrazolo[3,4-c]pyridazine scaffold in general underscore its potential as a source of new antimicrobial leads. The electronic and steric properties of the iodo-substituent could potentially influence the antimicrobial spectrum and potency of such derivatives.

Table 1: Investigated Antimicrobial Activity of Fused Pyrazolo[3,4-c]pyridazine Derivatives

Microbial SpeciesType
Escherichia coliBacterium
Bacillus megateriumBacterium
Bacillus subtilisBacterium
Fusarium proliferatumFungus
Trichoderma harzianumFungus
Aspergillus nigerFungus

Note: This table lists the types of microorganisms against which novel fused pyrazolo[3,4-c]pyridazine derivatives were tested, showing promising antimicrobial activity. Specific data for the 3-iodo variant was not provided in the source.

Antiviral Research Applications (e.g., ZIKV inhibition)

The threat of emerging and re-emerging viral infections, such as that caused by the Zika virus (ZIKV), necessitates the development of effective antiviral therapies. researchgate.netnih.govnih.gov The pyrazolo-pyridazine scaffold has been a focus of such research efforts. researchgate.netnih.gov Starting from antimicrobial lead compounds with a pyrazolo[3,4-d]pyridazine-7-one core, researchers have synthesized and screened derivatives for their ability to inhibit ZIKV infection. researchgate.netnih.gov

In these studies, several compounds demonstrated significant inhibition of ZIKV with a good selectivity index. researchgate.netnih.gov For instance, one of the most active compounds showed a half-maximal effective concentration (EC50) of 25.6 μM and a 50% cytotoxic concentration (CC50) of 572.4 μM, resulting in a selectivity index of 22.4. researchgate.netnih.gov These pyrazolo[3,4-d]pyridazine-7-one compounds were evaluated against the Zika virus strain MR766. researchgate.net

Additionally, research on 1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidine-amine scaffolds has yielded compounds with low micromolar antiviral activity against ZIKV and relatively low cytotoxicity. mdpi.combohrium.com These findings, although on related heterocyclic systems, highlight the potential of the broader pyrazolo-pyridazine family as a source of novel antiviral agents. The this compound scaffold represents a yet-to-be-explored avenue within this promising class of compounds for antiviral drug discovery.

Table 2: Antiviral Activity of a Lead Pyrazolo[3,4-d]pyridazine-7-one Derivative against ZIKV

ParameterValue
Virus StrainZIKV MR766
EC5025.6 μM
CC50572.4 μM
Selectivity Index (SI)22.4

Note: Data is for a lead compound from the pyrazolo[3,4-d]pyridazine-7-one series, not specifically the this compound variant. researchgate.netnih.gov

Protein-Protein Interaction Inhibition

The inhibition of protein-protein interactions (PPIs) is a critical strategy in the development of new therapeutic agents. One such vital interaction is between the peroxisomal biogenesis factor 14 (PEX14) and PEX5, which is essential for protein import into glycosomes, organelles crucial for the metabolism of Trypanosoma parasites. acs.orgresearchgate.net Disrupting this interaction can lead to a metabolic catastrophe and ultimately kill the parasite, making the PEX14-PEX5 interface an attractive target for novel trypanocidal drugs. researchgate.netnih.gov

Research into inhibitors for this specific PPI has led to the development of compounds based on a pyrazole-fused heterocyclic system. acs.org Specifically, a structure-guided discovery process has identified pyrazolo[4,3-c]pyridines as the first class of small-molecule inhibitors that effectively disrupt the PEX14-PEX5 complex. acs.orgnih.gov These compounds were developed to mimic the native binding of the PEX5 WXXX(F/Y) motif to PEX14. acs.org While these findings highlight the potential of pyrazole-based scaffolds in targeting this specific PPI, the inhibitory activity of the isomeric This compound against the PEX14-PEX5 interaction is not documented in the available literature.

Radiochemistry and Isotopic Labeling Applications

The iodine atom in this compound makes it a prime candidate for radioiodination, a key process in developing radiotracers for imaging and diagnostic applications. Studies have been successfully conducted on derivatives such as 3-iodo-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine .

The synthesis of radioiodinated derivatives has been demonstrated through an isotopic exchange reaction, where a non-radioactive iodine atom is swapped with a radioactive isotope, such as Iodine-125 (¹²⁵I). acs.orgresearchgate.net The radioiodination of 3-iodo-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine (3-IPP) with ¹²⁵I has been successfully performed in various organic media, including acetone, dimethyl formamide (B127407) (DMF), ethanol (B145695), and ethyl acetate. acs.orgresearchgate.net This method provides a direct pathway to label the pyrazolo[3,4-c]pyridazine core for use in radiochemical studies.

The efficiency of the radioiodination process is highly dependent on the reaction conditions. For the isotopic exchange labeling of 3-IPP, a maximum radiochemical yield of 92% was achieved. acs.orgresearchgate.net This optimal yield was obtained using 7.4 MBq (200 µCi) of Na¹²⁵I with a mixture of 1.88 mM of 3-IPP and 3mM of tetrabutyl ammonium (B1175870) bromide (TBAB) as a phase transfer catalyst, heated at 160 °C for 5 minutes. acs.orgresearchgate.net

The reaction kinetics were also investigated, with activation energies calculated for different solvent systems. In DMF, the activation energy was found to be 19.3 kJ/mol (4.6 kcal/mol), which was lowered to 13.8 kJ/mol (3.3 kcal/mol) in the presence of the phase transfer catalyst TBAB. acs.orgresearchgate.net In contrast, the reaction in ethanol had a significantly higher activation energy of 38.5 kJ/mol (9.2 kcal/mol). acs.orgresearchgate.net

Radiolabeling Reaction Conditions and Yields for 3-¹²⁵IPP
ParameterValue
Precursor3-iodo-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine (3-IPP)
Isotope¹²⁵I
MethodIsotopic Exchange
Optimal SolventDimethyl formamide (DMF)
CatalystTetrabutyl ammonium bromide (TBAB)
Temperature160 °C
Reaction Time5 minutes
Maximum Radiochemical Yield92%
Activation Energy (DMF with Catalyst)13.8 kJ/mol
Activation Energy (Ethanol)38.5 kJ/mol

Following the synthesis, purification of the radiolabeled product is essential to ensure high radiochemical purity for subsequent applications. High-pressure liquid chromatography (HPLC) has been established as an effective method for purifying the synthesized 3-¹²⁵I-iodo-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine . acs.orgresearchgate.net This purification process yielded the final radiotracer with a specific activity of 272 MBq/mmol. acs.orgresearchgate.net

Materials Science and Dye Chemistry

The pyrazolo[3,4-c]pyridazine scaffold has also found utility in the field of materials science, particularly in the creation of dyes.

Spectroscopic Properties in Material Contexts (e.g., absorption characteristics)

Derivatives of the pyrazolo[3,4-c]pyridazine scaffold have shown potential as disperse dyes for synthetic fabrics. The spectral properties of these dyes are a crucial aspect of their performance in material applications. Research into 3-substituted pyrazolo[3,4-c]pyridazines has demonstrated their promising application as disperse dyes for polyester (B1180765) and polyamide fabrics. research-nexus.net The color of these dyes on fabric is influenced by the electronic properties of the substituents on the heterocyclic core.

The absorption characteristics, specifically the maximum absorption wavelength (λmax), determine the color of the dye. The λmax values are influenced by the solvent environment and the nature of the substituent groups attached to the pyrazolo[3,4-c]pyridazine core. For instance, the introduction of arylazo groups leads to compounds that exhibit vibrant coloration. research-nexus.net The study of their absorption spectra in various solvents helps in understanding the dye-solvent interactions and the electronic transition energies of the molecules. researchgate.net

Table 1: Spectroscopic and Color Properties of Pyrazolo[3,4-c]pyridazine-based Dyes

Compound ClassSubstituentApplicationObserved Color on FabricReference
3-[4-(arylazo)-3,5-dimethylpyrazol-1-yl]-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazineArylazo-dimethylpyrazoleDisperse Dye for Polyester & PolyamideVibrant Coloration research-nexus.net
3-[3,5-diamino-4-(arylazo)pyrazol-1-yl]-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazineArylazo-diaminopyrazoleDisperse Dye for Polyester & PolyamideVibrant Coloration research-nexus.net

Fastness Properties and Durability Studies

For any dye to be commercially viable, its fastness properties—resistance to fading or bleeding under various conditions—are paramount. Pyrazolo[3,4-c]pyridazine-based disperse dyes have been evaluated for their durability when applied to textiles. Studies show that these dyes exhibit promising fastness properties on polyester and polyamide fabrics, suggesting good longevity of the coloration. research-nexus.net

The key fastness properties tested for textile dyes include:

Washing Fastness: Resistance to color loss or transfer during washing.

Light Fastness: Resistance to fading upon exposure to light.

Rubbing (Crocking) Fastness: Resistance to color transfer from the fabric surface to another surface by rubbing.

Perspiration Fastness: Resistance to color change when exposed to acidic and alkaline perspiration.

The good fastness characteristics of these dyes are attributed to their ability to effectively penetrate and bind within the polymer matrix of the synthetic fibers. research-nexus.netdergipark.org.tr This indicates a strong interaction between the dye molecule and the fabric, leading to durable and stable coloration.

Table 2: Summary of Fastness Properties for Pyrazolo[3,4-c]pyridazine Dyes

Fabric TypeFastness PropertyPerformanceReference
PolyesterOverall FastnessPromising research-nexus.net
PolyamideOverall FastnessPromising research-nexus.net
Polyester & PolyamideDurabilityGood research-nexus.net

Methodological Advancements in Heterocyclic Synthesis

The synthesis of the pyrazolo[3,4-c]pyridazine core and its derivatives has benefited from modern synthetic methodologies, focusing on efficiency, sustainability, and the development of novel catalytic systems.

Novel Catalyst Development for Pyrazolo[3,4-c]pyridazine Functionalization

The functionalization of the pyrazolo[3,4-c]pyridazine scaffold often relies on advanced catalytic methods to achieve regioselectivity and high yields. One-pot, multi-component reactions are particularly effective for constructing these heterocyclic systems. For example, the synthesis of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives has been achieved using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base-organocatalyst in a three-component reaction. researchgate.net

For the related, yet structurally similar, pyrazolo[3,4-c]pyridine core, palladium-catalyzed cross-coupling reactions are instrumental for introducing structural diversity. Methods like the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are key strategies. rsc.orgrsc.org These reactions allow for the precise installation of various aryl, heteroaryl, and amino groups onto the heterocyclic framework, which is a crucial step in building libraries of compounds for screening purposes. The use of specialized ligands and palladium precursors is central to the success of these transformations.

Green Chemistry Approaches in Synthesis

There is a growing emphasis on developing environmentally benign synthetic routes for heterocyclic compounds. For pyrazolo[3,4-c]pyridazine and related structures, green chemistry principles are being increasingly applied. A prime example is the development of one-pot, three-component reactions that occur in water, a green solvent. researchgate.net These methods reduce the reliance on volatile and hazardous organic solvents, improve atom economy, and often simplify workup procedures.

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has also been approached using both conventional and green methods, highlighting a conscious shift in the field towards more sustainable practices. rsc.org These approaches not only minimize environmental impact but also often lead to more efficient and cost-effective syntheses.

Flow Chemistry and Automated Synthesis Applications

While specific examples of flow chemistry or fully automated synthesis for this compound are not yet widely reported in the literature, these technologies represent a significant frontier in heterocyclic synthesis. Flow chemistry offers advantages such as precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling hazardous reagents, and ease of scalability. Automated synthesis platforms can accelerate the generation of compound libraries by performing reactions in a high-throughput manner. Given the utility of pyrazolo[3,4-c]pyridazine derivatives in drug discovery and materials science, the application of these advanced synthetic technologies is a logical next step to expedite research and development in this area.

Diversification Strategies for Structural Libraries

The creation of structural libraries based on a core scaffold is a cornerstone of modern drug discovery and materials science. The this compound scaffold is well-suited for such diversification.

One powerful strategy begins with a functionalized precursor, such as 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine. This amino group can be converted into a diazonium salt, which then serves as a versatile intermediate. The diazonium salt can be coupled with a variety of active methylene (B1212753) compounds (like acetylacetone (B45752) or malononitrile) to generate a library of hydrazono derivatives. researchgate.net These products can be further cyclized to create more complex fused heterocyclic systems, such as pyridazino[3΄,4΄:3,4]pyrazolo[5,1-c]-1,2,4-triazines. researchgate.net

A "vectorial functionalization" approach, demonstrated on the analogous pyrazolo[3,4-c]pyridine scaffold, provides a blueprint for diversification. rsc.orgrsc.org This strategy involves the selective modification of different positions on the heterocyclic ring:

N-1 and N-2 positions: Functionalized through selective protection and N-alkylation reactions.

C-3 position: The iodo-substituent is ideal for tandem borylation and Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl and heteroaryl groups.

C-5 position: Can be functionalized via Pd-catalyzed amination reactions.

C-7 position: Amenable to selective metalation followed by reaction with various electrophiles or Negishi cross-coupling.

This systematic, position-by-position elaboration allows for the exploration of chemical space around the core scaffold, which is essential for optimizing properties in a hit-to-lead drug discovery campaign or for fine-tuning the characteristics of a material. rsc.org

Table 3: Diversification Strategies for Pyrazolo[3,4-c]pyridazine and Analogs

Starting Material/CoreReaction StrategyPosition(s) FunctionalizedResulting StructuresReference
3-Amino-1H-pyrazolo[3,4-c]pyridazineDiazotization and Azo CouplingC3Hydrazono derivatives, Fused triazines researchgate.net
5-Halo-1H-pyrazolo[3,4-c]pyridineSuzuki-Miyaura CouplingC3C3-Aryl/heteroaryl derivatives rsc.orgrsc.org
5-Halo-1H-pyrazolo[3,4-c]pyridineBuchwald-Hartwig AminationC5C5-Amino derivatives rsc.orgrsc.org
5-Halo-1H-pyrazolo[3,4-c]pyridineSelective Metalation/Negishi CouplingC7C7-Substituted derivatives rsc.orgrsc.org
5-Aminopyrazoles + Alkynyl AldehydesCascade Cyclization-Diversified Pyrazolo[3,4-b]pyridines nih.govmdpi.com

Combinatorial Chemistry Approaches

The presence of an iodine atom at the 3-position of the pyrazolo[3,4-c]pyridazine core is a key feature that facilitates its use in combinatorial chemistry. This iodo-substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of large, structurally diverse libraries of compounds.

One of the most significant applications is in the Sonogashira cross-coupling reaction . This reaction allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of the pyrazolo[3,4-c]pyridazine core. arkat-usa.orgresearchgate.net The versatility of this reaction is demonstrated by the wide range of substituted phenylacetylenes that can be coupled to iodo-pyrazole scaffolds, leading to the synthesis of a diverse array of derivatives. arkat-usa.orgresearchgate.net

The general scheme for such a combinatorial approach would involve:

Starting Material: this compound

Reaction: Sonogashira cross-coupling

Reagents: A library of diverse terminal alkynes

Products: A library of 3-alkynyl-1H-pyrazolo[3,4-c]pyridazine derivatives

The N-H group of the pyrazole ring is often protected during these coupling reactions to prevent side reactions and improve yields. arkat-usa.orgumich.edu Common protecting groups include Boc (tert-butyloxycarbonyl) and ethoxyethyl (EtOEt). arkat-usa.orgumich.edu

The following table illustrates the potential for generating a diverse library of compounds from this compound using the Sonogashira reaction.

EntryAlkyne ReagentResulting Derivative
1Phenylacetylene3-(Phenylethynyl)-1H-pyrazolo[3,4-c]pyridazine
24-Methoxyphenylacetylene3-((4-Methoxyphenyl)ethynyl)-1H-pyrazolo[3,4-c]pyridazine
31-Ethynyl-4-fluorobenzene3-((4-Fluorophenyl)ethynyl)-1H-pyrazolo[3,4-c]pyridazine
4Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-c]pyridazine

Beyond the Sonogashira reaction, the iodo-group can also participate in other cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, further expanding the accessible chemical space for combinatorial library synthesis.

Fragment-Based Drug Discovery (FBDD) Scaffolds

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. rsc.org The pyrazolo[3,4-c]pyridine core is an attractive scaffold for FBDD due to its desirable physicochemical properties and its prevalence in biologically active molecules. researchgate.net

The 1H-pyrazolo[3,4-c]pyridine scaffold itself can be considered a "heterocyclic fragment" that can be elaborated upon to interact with a target protein. researchgate.net The iodo-substituent in this compound provides a defined vector for fragment growth. Once the core fragment is identified to bind to a target, the iodine atom can be replaced with various functional groups through the cross-coupling reactions mentioned previously to improve binding affinity and selectivity.

The process in FBDD would typically involve:

Screening a library of fragments to identify hits that bind to the target protein.

Using techniques like X-ray crystallography to determine the binding mode of the fragment. rsc.org

Synthesizing derivatives of the fragment hit by "growing" the fragment to occupy adjacent pockets of the binding site. The iodo-group on the pyrazolo[3,4-c]pyridazine core is an ideal point for this synthetic elaboration.

The pyrazolo[3,4-c]pyridine scaffold has been identified as a key component in the development of GPR119 receptor agonists, highlighting its utility as a biologically relevant fragment. nih.gov

Scaffold Hopping in Chemical Design

Scaffold hopping is a computational and synthetic strategy used in drug design to identify new molecular cores that can serve as isosteric replacements for a known active scaffold. This approach aims to discover compounds with improved properties such as enhanced potency, better selectivity, reduced toxicity, or novel intellectual property.

The pyrazolo[3,4-c]pyridazine core has been successfully employed in scaffold hopping strategies. For instance, in the design of novel kinase inhibitors, the pyrazolo[3,4-b]pyridine scaffold, a close isomer, has been used to replace other heterocyclic cores in known inhibitors. rsc.org This strategy has led to the development of potent and selective inhibitors of Tropomyosin receptor kinase (TRK). rsc.org

The rationale for using the pyrazolo[3,4-c]pyridazine scaffold in scaffold hopping includes:

Structural Mimicry: The pyrazole portion of the scaffold can act as a hydrogen bond donor and acceptor, mimicking the interactions of other heterocyclic systems with the target protein.

Favorable Physicochemical Properties: Pyridazine-containing scaffolds are noted for their chemical stability and synthetic accessibility. researchgate.net

Novelty: It provides a route to novel chemical series with potentially different biological and pharmacokinetic profiles compared to the original scaffold.

A notable example of a related scaffold, 1H-pyrazolo[3,4-d]pyrimidine, has been extensively used to design inhibitors of the Epidermal Growth Factor Receptor (EGFR), demonstrating the power of this heterocyclic family in scaffold hopping for kinase inhibitor design. semanticscholar.orgnih.govnih.gov

Q & A

Synthesis and Functionalization

Basic Q1: What are the common synthetic routes for 3-Iodo-1H-pyrazolo[3,4-c]pyridazine, and how can reaction conditions be optimized? Answer: The compound is typically synthesized via cyclization or nucleophilic substitution. For example, hydrazine hydrate reacts with 3-substituted precursors (e.g., 3-amino derivatives) in refluxing 1-butanol to yield pyrazolo[3,4-c]pyridazines. Optimization involves adjusting temperature (60–100°C), solvent polarity, and stoichiometry of reagents like BBDM (bis-bromomethyl-dimethylbenzene) to minimize side products . Microwave-assisted synthesis can reduce reaction times and improve yields by enhancing reaction homogeneity .

Advanced Q1: How can researchers address low yields in the cyclization step during the synthesis of fused pyrazolo[3,4-c]pyridazine derivatives? Answer: Low yields often stem from incomplete intramolecular cyclization or competing side reactions. Strategies include:

  • Using catalysts like Vitex Negundo–Fe3O4–CuO nanocatalysts to promote regioselective cyclization .
  • Employing guanidine carbonate or formamide to stabilize intermediates during pyrimidine ring closure .
  • Monitoring reaction progress via TLC to isolate intermediates (e.g., oxopyridazine 18) before further functionalization .

Structural Characterization

Basic Q2: What spectroscopic methods are critical for confirming the structure of this compound? Answer: Key techniques include:

  • ¹H NMR : Characteristic doublets for H-3 (~9.2 ppm) and H-4 (~7.4 ppm) with coupling constants J = 7.1–7.6 Hz, confirming pyridazine ring geometry .
  • Mass spectrometry : To verify molecular weight (e.g., 279.47 for 7-Chloro-3-iodo derivatives) .

Advanced Q2: How can fluorescence properties aid in the identification of pyrimido[5,4-c]pyridazine intermediates? Answer: Pyrimido[5,4-c]pyridazines exhibit strong fluorescence under UV light (λ ~365 nm), enabling rapid TLC-based detection. This property is attributed to extended π-conjugation in the fused ring system, which can be quantified via fluorimetry to assess purity .

Biological Activity Evaluation

Basic Q3: What methodologies are used to assess the antimicrobial activity of pyrazolo[3,4-c]pyridazine derivatives? Answer:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to establish therapeutic indices .

Advanced Q3: How can molecular docking studies guide the design of GABAA α5 receptor modulators based on pyrazolo[3,4-c]pyridazine scaffolds? Answer:

  • Dock derivatives (e.g., naphthyridine analogs) into receptor binding pockets using software like AutoDock.
  • Prioritize compounds with hydrogen-bonding interactions at key residues (e.g., Arg112, Tyr209) and validate via mutagenesis .

Handling Data Contradictions

Advanced Q4: How should researchers reconcile discrepancies in reported toxicity data for pyrazolo[3,4-c]pyridazine derivatives? Answer:

  • Compare experimental conditions: Variations in cell lines, exposure times, or solvent carriers (e.g., DMSO vs. saline) significantly impact toxicity profiles .
  • Conduct meta-analyses using platforms like Reaxys to identify consensus LD50 ranges and structure-activity relationships (SAR).

Reaction Optimization and Stability

Advanced Q5: What strategies improve the stability of this compound under storage? Answer:

  • Store at 2–8°C under inert atmosphere (argon) to prevent iododecomposition .
  • Avoid prolonged exposure to light, as UV radiation can cleave the C–I bond, forming reactive radicals .

Intellectual Property Considerations

Advanced Q6: How can researchers navigate patent landscapes for novel pyrazolo[3,4-c]pyridazine derivatives? Answer:

  • Review granted patents (e.g., EP4126859 A1) for GABAA modulators to identify unprotected structural motifs .
  • Use CAS Registry Numbers (e.g., 1268521-18-1) to track prior art and avoid infringement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.